3-(2-Amino-4-pyrimidinyl)benzenecarbonitrile
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Overview
Description
“3-(2-Amino-4-pyrimidinyl)benzenecarbonitrile” is a chemical compound with the molecular formula C11H8N4 . It is also known by other names such as “4-(3-CYANOPHENYL)PYRIMIDIN-2-AMINE” and "BUTTPARK 156\09-15" .
Synthesis Analysis
The synthesis of similar 2-aminopyrimidine derivatives has been reported in the literature . The process involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various computational chemical data . The compound has a molecular weight of 196.21 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular structure . It has a molecular weight of 196.21 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound has been utilized as a precursor in the synthesis of various heterocyclic compounds, such as pyrido[1,2-a]pyrimidin-4-ones, pyrimido[1,2-b]pyridazin-4-ones, and others, showcasing its versatility in organic synthesis. Notably, the selective removal of protective groups has been achieved through catalytic transfer hydrogenation, demonstrating the compound's utility in complex synthetic pathways (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Antibacterial Activity
Derivatives synthesized from 3-(2-Amino-4-pyrimidinyl)benzenecarbonitrile, such as pyrazolo[3,4-d]pyrimidine derivatives, have been evaluated for their antibacterial activity. These compounds are synthesized through eco-friendly reactions and have shown promising results against various bacterial strains, highlighting the potential of this compound in the development of new antibacterial agents (Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).
Future Directions
Properties
IUPAC Name |
3-(2-aminopyrimidin-4-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c12-7-8-2-1-3-9(6-8)10-4-5-14-11(13)15-10/h1-6H,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFJORIEWAGXCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=NC=C2)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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